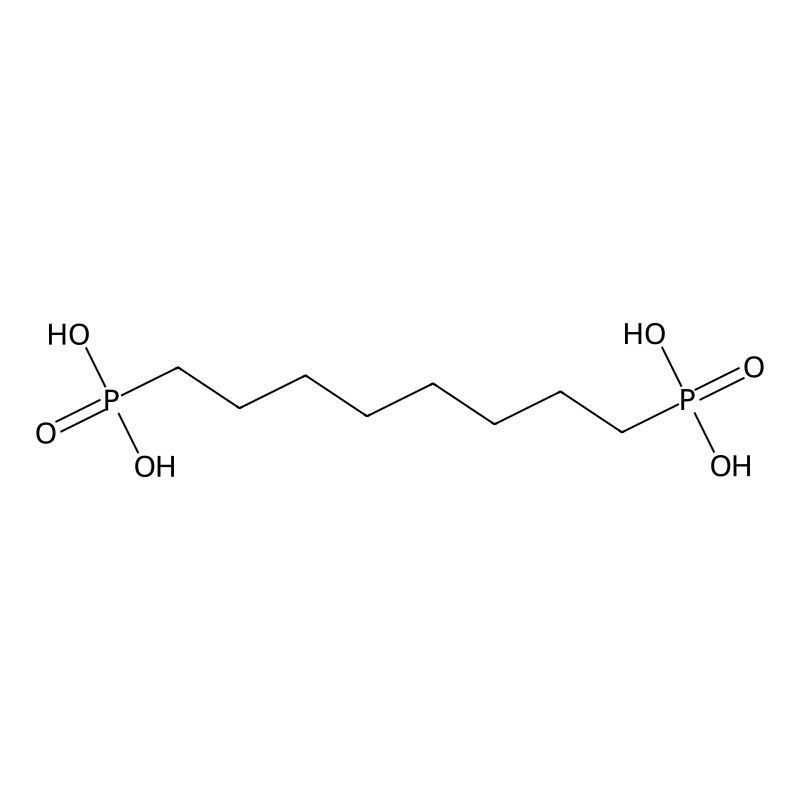

1,8-Octanediphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal Chelation

1,8-ODPA exhibits strong chelating properties, meaning it can form complexes with metal ions. This characteristic makes it valuable in studies related to metal ion sequestration and decontamination. Research suggests 1,8-ODPA can be effective in chelating zinc ions, potentially offering applications in preventing metal corrosion [].

Biomedical Research

1,8-ODPA's ability to bind metal ions has opened doors for its exploration in biomedical research. Studies have investigated its potential role in chelation therapy, a treatment approach for metal ion overload conditions. However, further research is needed to determine its efficacy and safety in this context [].

Material Science

The chelating properties of 1,8-ODPA also hold promise in material science. Researchers are exploring its potential use in developing new functional materials with specific metal ion binding capabilities.

Analytical Chemistry

1,8-ODPA can serve as a complexing agent in analytical chemistry. Its ability to form complexes with metal ions can be exploited for separation, detection, and quantification of these metal ions in various samples [].

1,8-Octanediphosphonic acid is an organophosphorus compound with the molecular formula C₈H₂₀O₆P₂ and a molecular weight of 274.19 g/mol. It consists of two phosphonic acid groups attached to an octane backbone, specifically at the 1 and 8 positions. This compound is characterized by its unique structure, which allows it to interact effectively with various metal ions and organic molecules, making it valuable in both research and industrial applications .

- Metal Complexation: The phosphonic acid groups can form stable complexes with metal ions such as thorium(IV) and uranium(IV), facilitating their extraction and separation from solutions .

- Formation of Inclusion Compounds: It can form inclusion complexes with host molecules like cucurbituril, enhancing its solubility and stability in aqueous environments .

- Condensation Reactions: The hydroxyl groups present can undergo condensation reactions with alcohols or amines to form esters or amides, respectively.

Research indicates that 1,8-octanediphosphonic acid exhibits various biological activities, particularly in the field of proteomics. Its ability to chelate metal ions may influence enzymatic activities and cellular processes. Additionally, studies have shown potential interactions with biological membranes, which could affect drug delivery systems and bioavailability .

Several methods have been developed for synthesizing 1,8-octanediphosphonic acid:

- Phosphorylation of Alcohols: One common method involves the phosphorylation of octanol using phosphorus oxychloride or phosphorus trichloride, followed by hydrolysis to yield the diphosphonic acid.

- Direct Phosphonation: Another approach is the direct reaction of octane derivatives with phosphonic acid derivatives under acidic conditions.

- Use of Protective Groups: In some synthetic routes, protective groups are employed to selectively introduce the phosphonic acid functionalities at the desired positions on the octane chain.

1,8-Octanediphosphonic acid has a variety of applications:

- Metal Ion Extraction: It is used in extracting and separating heavy metals from aqueous solutions due to its strong chelating properties.

- Research in Material Science: The compound is utilized in studies involving surface modifications and nanomaterials.

- Biological Research: It serves as a tool in proteomics for studying protein interactions and functions .

Interaction studies involving 1,8-octanediphosphonic acid have focused on its complexation behavior with various metal ions and organic molecules. These studies reveal:

- Stability Constants: The formation constants for metal complexes provide insights into the binding strength between the compound and different metal ions.

- Inclusion Complexes: Research has demonstrated that 1,8-octanediphosphonic acid can form stable inclusion complexes with cucurbituril, which enhances its solubility and bioavailability in biological systems .

Several compounds share structural similarities with 1,8-octanediphosphonic acid. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Hexylphosphonic Acid | Contains one phosphonic acid group | Simpler structure; used primarily for surface chemistry applications. |

| 2-Phosphonobutane-1,2,4-tricarboxylic Acid | Three carboxylic groups along with one phosphonic group | More complex; used in chelation therapy. |

| Diethyl Phosphonate | Two ethyl groups attached to a phosphonate | Commonly used as a reagent in organic synthesis; less polar than octanediphosphonic acid. |

1,8-Octanediphosphonic acid stands out due to its unique octane backbone and dual phosphonic functionalities, which enhance its ability to form stable complexes with metal ions compared to simpler phosphonic acids.

This compound's distinctive structure not only facilitates diverse chemical interactions but also enables it to serve specialized roles in both industrial applications and biological research contexts.

Molecular Architecture and Stereochemical Features

The molecular structure of 1,8-octanediphosphonic acid exhibits a linear configuration with the molecular formula C₈H₂₀O₆P₂ and a molecular weight of 274.19 g/mol [1] [2] [3]. The compound features two terminal phosphonic acid groups connected by an octane backbone, creating a symmetrical bifunctional architecture. The IUPAC systematic name, 8-phosphonooctylphosphonic acid, accurately reflects this structural arrangement [3].

The stereochemical analysis reveals that 1,8-octanediphosphonic acid possesses no defined stereocenters, with both defined atom stereocenter count and undefined atom stereocenter count equal to zero [4]. Similarly, the molecule exhibits no bond stereocenters, indicating the absence of geometric isomerism. This stereochemical simplicity is consistent with the linear aliphatic chain structure connecting the two phosphonic acid functional groups.

The molecular geometry around each phosphorus atom adopts a tetrahedral configuration, characteristic of phosphonic acid groups. The bond angles at the phosphorus centers range from approximately 103° to 113°, indicating a distorted tetrahedral geometry similar to other organophosphonic acids [5]. The phosphorus-oxygen bond lengths in the solid state typically show one shorter P=O bond (approximately 1.50 Å) and two longer P-O bonds (approximately 1.54 Å), reflecting the partial double-bond character of the phosphoryl group [5].

The compound exhibits high conformational flexibility due to the presence of nine rotatable bonds within the octane chain [4]. This rotational freedom allows the molecule to adopt various conformations, which is crucial for its binding interactions with metal ions and other molecular species. The topological polar surface area of 115 Ų indicates significant hydrophilic character, primarily contributed by the terminal phosphonic acid groups [4].

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of alkyl diphosphonic acid compounds reveal characteristic hydrogen bonding patterns that dictate the solid-state structure [6] [7]. While specific crystallographic data for 1,8-octanediphosphonic acid are limited in the literature, studies of related diphosphonic acids provide insights into the expected structural features.

The crystal packing of diphosphonic acids typically involves extensive hydrogen bonding networks between phosphonic acid groups of adjacent molecules [6] [7]. These hydrogen bonds create characteristic motifs, including 16-membered rings with graph-set notation R₄⁴(16) and 18-membered rings R₂²(18) [7]. The phosphonic acid groups participate in both donor and acceptor roles, forming strong P-OH···O=P hydrogen bonds with distances ranging from 2.45 to 2.56 Å [6].

The conformational analysis of 1,8-octanediphosphonic acid in solution shows significant flexibility of the octane chain. Molecular dynamics simulations and NMR studies of related diphosphonic acids indicate that the alkyl chain can adopt extended, folded, and intermediate conformations [8]. The conformational preference is influenced by intermolecular interactions, solvent effects, and coordination with metal ions.

In hybrid organic-inorganic systems, 1,8-octanediphosphonic acid demonstrates the ability to form organized structures through coordination with polyoxometalate units [8]. These studies reveal that the compound can participate in the formation of rod-like structures with defined geometries, where the phosphonic acid groups coordinate to metal centers while the octane chain provides structural flexibility and spacing between coordination sites.

Thermodynamic Stability and Phase Behavior

The thermal properties of 1,8-octanediphosphonic acid indicate significant thermal stability, with a melting point range of 180-185°C [2] [9]. This relatively high melting point reflects the strong intermolecular hydrogen bonding network in the solid state, which must be overcome during the melting process. The thermal stability extends beyond the melting point, allowing the compound to maintain its chemical integrity under moderate heating conditions.

Phase transition behavior in phosphonic acid systems generally involves multiple thermal events. Differential scanning calorimetry studies of related phosphonic acids show characteristic endothermic peaks corresponding to different phase transitions, including crystalline rearrangements, melting, and potential decomposition processes [10]. The enthalpy changes associated with these transitions provide insights into the strength of intermolecular interactions and the energetics of phase transformations.

The solid-state stability of 1,8-octanediphosphonic acid is enhanced by the formation of three-dimensional hydrogen bonding networks. These networks create a robust crystalline framework that contributes to the compound's chemical stability under ambient conditions. The phosphonic acid groups participate in multiple hydrogen bonding interactions, with each group potentially forming up to six hydrogen bonds as both donor and acceptor [11].

Thermodynamic calculations for phosphonic acid systems indicate that longer alkyl chains generally increase the thermal stability of diphosphonic acids due to enhanced van der Waals interactions between alkyl chains in the solid state [12]. The eight-carbon chain in 1,8-octanediphosphonic acid provides an optimal balance between flexibility and thermal stability, contributing to the compound's robust physicochemical properties.

Acid-Base Behavior and Protonation States

The acid-base chemistry of 1,8-octanediphosphonic acid is governed by the presence of two phosphonic acid functional groups, each capable of releasing two protons in aqueous solution. Based on literature data for similar aliphatic diphosphonic acids, the compound exhibits four dissociable protons with distinct pKa values [13] [5].

The first dissociation typically occurs with pKa₁ values in the range of 1.0-2.5, reflecting the strong acidity of the first phosphonic acid proton [5]. This low pKa value is characteristic of phosphonic acids and results from the electron-withdrawing effect of the phosphoryl group and the stability of the resulting conjugate base through resonance stabilization.

The second dissociation shows pKa₂ values typically ranging from 5.5 to 7.5 for aliphatic diphosphonic acids [13] [5]. This higher pKa value reflects the decreased acidity of the second proton due to electrostatic repulsion from the already negatively charged phosphonate group. The exact values depend on the chain length and specific substitution patterns.

For 1,8-octanediphosphonic acid, the presence of two identical phosphonic acid groups results in four overlapping dissociation equilibria. The microscopic dissociation constants are influenced by electrostatic interactions between the two phosphonic acid sites, which become more significant as the degree of deprotonation increases. The relatively long octane chain provides some separation between the acidic sites, reducing the magnitude of these electrostatic effects compared to shorter-chain analogs.

The protonation state distribution varies significantly with pH, creating different ionic species with distinct properties. At low pH (< 1), the compound exists primarily in its fully protonated neutral form. As pH increases, sequential deprotonation occurs, leading to mono-, di-, tri-, and tetra-anionic species. The predominant species at physiological pH (7.4) would be the di- or tri-anionic forms, depending on the specific pKa values.

High-pH studies using ³¹P NMR spectroscopy on related diphosphonic acids reveal additional dissociation processes at extremely high pH values (> 13) [14] [15]. These studies indicate log K values around 13.8-14.6 for the final deprotonation steps, suggesting that complete deprotonation requires highly alkaline conditions.

The acid-base behavior significantly influences the compound's chelating properties and biological activity. Different protonation states exhibit varying affinities for metal ions, with the more highly deprotonated forms generally showing stronger chelating capabilities. This pH-dependent behavior is crucial for applications in metal ion sequestration, corrosion inhibition, and potential biological systems .

Tables

Table 1: Basic Molecular Properties of 1,8-Octanediphosphonic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₂₀O₆P₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 274.19 | [1] [2] [3] |

| CAS Number | 5943-66-8 | [1] [2] [9] |

| IUPAC Name | 8-phosphonooctylphosphonic acid | [3] |

| InChI | InChI=1S/C8H20O6P2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14) | [3] |

| InChI Key | VRAVNKVHQXXAQW-UHFFFAOYSA-N | [3] |

| SMILES | C(CCCCP(=O)(O)O)CCCP(=O)(O)O | [3] |

| Melting Point (°C) | 180-185 | [2] [9] |

| Physical State at Room Temperature | Solid | [2] |

Table 2: Computed Molecular Descriptors

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | -0.9 | [4] |

| Hydrogen Bond Donor Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 9 | [4] |

| Exact Mass (Da) | 274.07351235 | [4] |

| Monoisotopic Mass (Da) | 274.07351235 | [4] |

| Topological Polar Surface Area (Ų) | 115 | [4] |

| Heavy Atom Count | 16 | [4] |

| Formal Charge | 0 | [4] |

| Complexity | 240 | [4] |

| Defined Atom Stereocenter Count | 0 | [4] |

| Undefined Atom Stereocenter Count | 0 | [4] |

| Defined Bond Stereocenter Count | 0 | [4] |

| Undefined Bond Stereocenter Count | 0 | [4] |

| Covalently-Bonded Unit Count | 1 | [4] |

Table 3: Phosphonic Acid pKa Values (Literature Data)

| Phosphonic Acid Type | pKa Value | Reference |

|---|---|---|

| Aromatic Phosphonic Acids (1st pKa) | 1.1 - 2.3 | [5] |

| Aromatic Phosphonic Acids (2nd pKa) | 5.3 - 7.2 | [5] |

| Methylphosphonic Acid (1st pKa) | 1.54 | [13] |

| Methylphosphonic Acid (2nd pKa) | 6.31 | [13] |

| Ethylphosphonic Acid (1st pKa) | 1.60 | [13] |

| Ethylphosphonic Acid (2nd pKa) | 6.62 | [13] |

| Aliphatic Diphosphonic Acids (typical range) | 1.0 - 2.5 (1st), 5.5 - 7.5 (2nd) | [5] [13] |

| HEDPA (1st dissociation) | 2.0 | [18] |

| NTPH (high pH dissociation) | 14.2(0.1) | [14] [15] |

| EDTPH (high pH dissociation) | 13.8(0.1) | [14] [15] |

Table 4: Mass Spectrometry Data and Predicted Collision Cross Sections

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]+ | 275.08080 | 170.7 | [19] |

| [M+Na]+ | 297.06274 | 175.1 | [19] |

| [M-H]- | 273.06624 | 162.6 | [19] |

| [M+NH4]+ | 292.10734 | 156.0 | [19] |

| [M+K]+ | 313.03668 | 173.0 | [19] |

| [M+H-H2O]+ | 257.07078 | 161.8 | [19] |

| [M+HCOO]- | 319.07172 | 177.3 | [19] |

| [M+CH3COO]- | 333.08737 | 188.8 | [19] |

| [M+Na-2H]- | 295.04819 | 170.7 | [19] |

| [M]+ | 274.07297 | 174.1 | [19] |

| [M]- | 274.07407 | 174.1 | [19] |

Organic Synthesis Pathways

The synthesis of 1,8-octanediphosphonic acid can be achieved through several well-established organic synthesis pathways, each with distinct advantages and limitations. The most prominent approaches include classical phosphorus-carbon bond formation reactions and modern synthetic methodologies.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction represents one of the most fundamental and widely applied methods for synthesizing organophosphorus compounds [1] [2]. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a phosphonate ester through a well-documented mechanism [3].

For the synthesis of 1,8-octanediphosphonic acid, the reaction would typically involve octane-1,8-diol derivatives or appropriate dibrominated precursors. The reaction mechanism proceeds through nucleophilic substitution where the phosphorus atom attacks the electrophilic carbon, forming a phosphonium salt intermediate [2]. Subsequently, the displaced halide anion attacks one of the alkyl groups, leading to the formation of the phosphonate product.

The reaction conditions typically require elevated temperatures of 150-200°C and can achieve yields of 70-95% . However, this method is primarily limited to primary alkyl halides and may not be suitable for substrates containing acid-labile functional groups due to the harsh thermal conditions required.

Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative approach under milder conditions [5] [6]. This method involves the reaction of a hydrogen phosphonate with a base to generate a phosphonate anion, which subsequently undergoes nucleophilic substitution with an alkyl halide.

The reaction proceeds at temperatures of 0-25°C and typically yields 60-85% of the desired product [5]. While the yields are generally lower than those obtained through the Arbuzov reaction, the mild conditions and excellent functional group tolerance make this method particularly valuable for synthesizing complex phosphonate structures.

Direct Phosphorylation from Phosphorous Acid

Direct methods utilizing phosphorous acid (H₃PO₃) allow for the simultaneous formation of both the phosphorus-carbon bond and the phosphonic acid functional group [7]. This approach eliminates the need for subsequent dealkylation steps, making it particularly attractive for industrial applications.

The synthesis typically involves the reaction of phosphorous acid with organic substrates under controlled conditions at temperatures ranging from 25-80°C [7]. Yields of 65-90% can be achieved, though purification challenges may arise due to the high polarity of the products and the need for specialized separation techniques.

Pudovik Reaction

The Pudovik reaction represents another important synthetic pathway, particularly useful for the synthesis of α-hydroxyphosphonates [8] [9]. This base-catalyzed hydrophosphonylation of aldehydes can be adapted for the synthesis of longer-chain diphosphonic acids.

The reaction typically proceeds under mild conditions (25-80°C) and can achieve yields of 80-95% [10]. Recent developments have introduced potassium phosphate as an efficient catalyst, enabling solvent-free conditions and reducing reaction times to 5-10 minutes [10].

Catalytic Approaches for Phosphonate Group Incorporation

Modern synthetic chemistry has witnessed significant advances in catalytic methodologies for phosphonate synthesis, offering improved selectivity, efficiency, and environmental compatibility.

Copper-Catalyzed Hydroxylation

Copper-catalyzed direct hydroxylation of phosphonate compounds has emerged as a powerful method for introducing quaternary α-hydroxy phosphonates [11] [12]. This transformation employs copper salts (such as CuCl₂ or CuBr₂) as catalysts and operates under mild aerobic conditions at 25-50°C.

The reaction demonstrates high efficiency with yields of 85-98% and excellent functional group tolerance [11]. The direct transformation process and regiospecific selectivity make this approach particularly attractive for the synthesis of complex phosphonate structures.

Lewis Acid Catalysis

Lewis acids, including InCl₃, SnCl₄, BF₃·Et₂O, ZnCl₂, and MgBr₂, have been extensively employed in the Kabachnik-Fields synthesis of aminoalkyl phosphonates [8] [9]. These catalysts facilitate the nucleophilic addition of amines to carbonyl compounds followed by phosphite addition.

The reactions typically proceed at temperatures of 0-80°C under anhydrous conditions, achieving yields of 70-90%. Alternative Lewis acid catalysts such as BiCl₃, SnCl₂, and CaCl₂ have also been successfully employed, often with improved selectivity and reduced reaction times [8] [9].

Photoredox Catalysis

Visible light photoredox catalysis has opened new avenues for phosphonate synthesis under extremely mild conditions [13]. This approach utilizes organic photosensitizers such as Rhodamine 6G to generate reactive radical species that facilitate carbon-phosphorus bond formation.

The photoredox-catalyzed phosphonylation of aryl halides with triethyl phosphite proceeds at room temperature under visible light irradiation [13]. While yields are moderate (60-85%), the method offers excellent functional group tolerance and transition metal-free conditions.

Organocatalytic Approaches

Organocatalysts, particularly chiral phosphoric acids, have gained prominence in asymmetric phosphonate synthesis [14]. These catalysts enable the preparation of enantiomerically pure phosphonates under mild conditions (25-50°C) with high efficiency (85-99%).

The organocatalytic approach is particularly valuable for pharmaceutical applications where chirality is crucial, and the absence of metal contamination is advantageous for downstream applications.

Industrial-Scale Production Challenges

The industrial-scale production of 1,8-octanediphosphonic acid faces several significant challenges that must be addressed to ensure economic viability and environmental sustainability.

Scale-up Limitations

Traditional batch processes often encounter difficulties when scaling from laboratory to industrial scale. The primary challenges include heat transfer limitations, mass transfer restrictions, and the need for specialized equipment capable of handling corrosive phosphorus compounds [15].

Continuous flow reactors have emerged as a promising solution to these challenges [16] [17]. These systems offer superior heat and mass transfer characteristics, improved safety profiles, and the ability to maintain consistent reaction conditions across different scales. Flow chemistry approaches have demonstrated successful scale-up of phosphonate synthesis with productivities of 0.6-1.8 g/h [18].

Heat Management

Many phosphonate synthesis reactions require elevated temperatures, creating significant heat management challenges at industrial scale. Exothermic reactions can lead to thermal runaway, product degradation, and safety hazards [15].

Microwave heating has been successfully implemented to address these challenges [17] [18]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high yields and improving reproducibility. The controlled heating profile minimizes hot spots and reduces the risk of thermal decomposition.

Equipment Corrosion

Phosphonic acid production involves highly corrosive materials that can cause rapid degradation of standard processing equipment [15] [19]. Traditional materials of construction, including stainless steel alloys, may fail prematurely under these conditions.

The implementation of corrosion-resistant materials such as Hastelloy, PTFE-lined equipment, and specialized coatings has proven effective in extending equipment life and reducing maintenance costs [19].

Environmental and Economic Considerations

Industrial phosphonate production must balance economic viability with environmental responsibility. The generation of waste streams, energy consumption, and the use of hazardous solvents present ongoing challenges [20].

Green chemistry approaches, including solvent-free reactions, catalyst recycling, and waste minimization strategies, are increasingly important for sustainable industrial production [21]. Process optimization through computational modeling and real-time monitoring has also contributed to improved efficiency and reduced environmental impact.

Purification and Isolation Strategies

The purification of 1,8-octanediphosphonic acid presents unique challenges due to the high polarity of the compound and the potential presence of various impurities from the synthesis process.

Crystallization Methods

Crystallization remains the most cost-effective purification method for large-scale production [22]. The process typically involves dissolving the crude product in a suitable solvent system and controlling the crystallization conditions to achieve high purity (95-99%).

For phosphonic acids, crystallization from water or aqueous alcohol solutions is commonly employed. The process parameters, including temperature, cooling rate, and supersaturation levels, must be carefully controlled to ensure consistent crystal quality and minimize impurity incorporation.

Membrane Separation Technologies

Membrane separation techniques, particularly nanofiltration and reverse osmosis, have shown significant promise for phosphonic acid purification [23] [24] [25]. These methods can achieve purities of 80-95% while offering advantages in terms of energy efficiency and environmental impact.

Modified nanofiltration membranes have been successfully employed to reduce concentrations of metal impurities by over 90% [24]. The purification process relies on electrostatic repulsion between the membrane and highly charged ions, with the reduction rate being dependent on cation charge.

Ion Exchange Purification

Ion exchange resins provide an effective method for removing ionic impurities from phosphonic acid solutions [22]. Cation-exchange resins can replace metal ions with hydrogen ions, while anion-exchange resins can remove anionic impurities.

The process typically achieves purities of 90-98% and can be operated continuously with periodic resin regeneration. The selection of appropriate resins and operating conditions is crucial for optimal performance.

Solvent Extraction Systems

Solvent extraction has been widely studied for phosphoric acid purification and can be adapted for phosphonic acid systems [26] [27]. The process involves the selective extraction of the target compound using organic solvents such as tributyl phosphate or alcohols.

While effective for achieving purities of 85-95%, solvent extraction requires careful solvent selection and may generate secondary waste streams that require treatment.

Advanced Purification Methods

Emerging purification technologies include electrodialysis, supercritical fluid extraction, and hybrid membrane processes [23]. These methods offer the potential for higher purities and reduced environmental impact, though they may require higher capital investment.

The McKenna reaction has emerged as a particularly valuable method for the final purification step, converting phosphonate esters to free acids under mild conditions [28] [29]. This two-step process involving trimethylsilyl bromide followed by hydrolysis can achieve purities exceeding 98% while maintaining high yields.

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive